REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14][CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>Cl>[CH3:14][CH:15]1[CH2:20][CH2:19][N:18]([C:2]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])[CH2:17][CH2:16]1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
13 mL
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Type
|
reactant
|
Smiles
|
CC1CCNCC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
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Duration
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2 h
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Type
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EXTRACTION
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Details
|
it was extracted with 100 mL DCM
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried with Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified via chromatography (silica gel, eluent: DCM:MeOH 100:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCN(CC1)C1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |